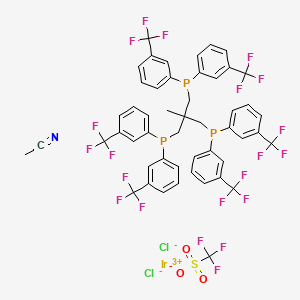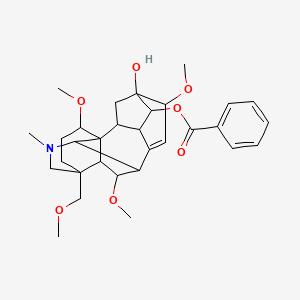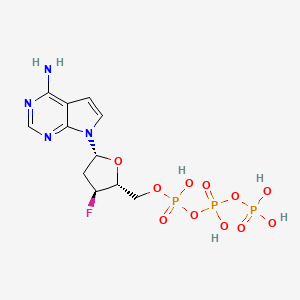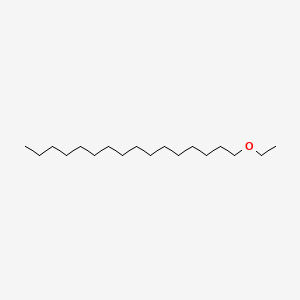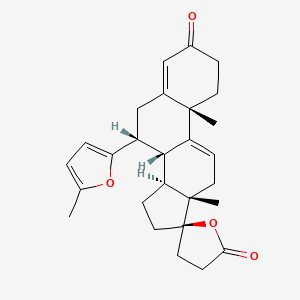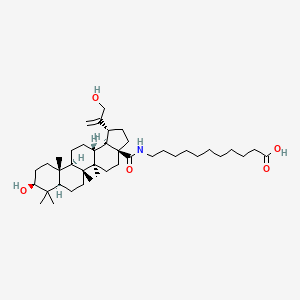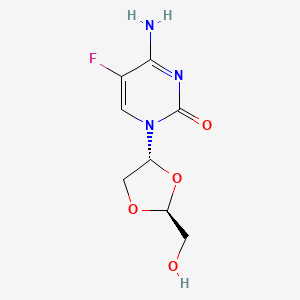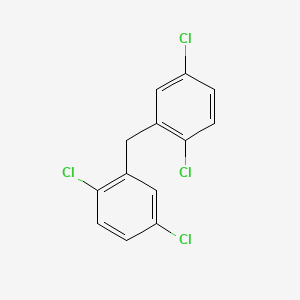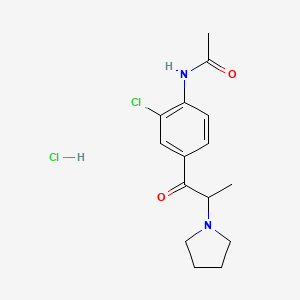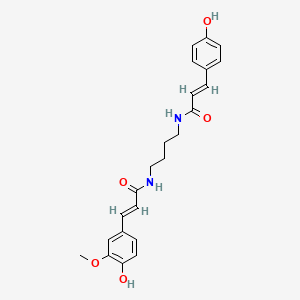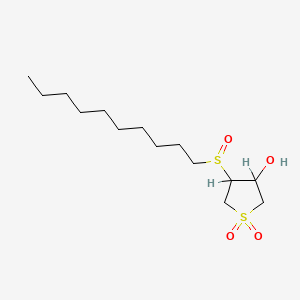
Sodium (6R-trans)-3-(acetoxymethyl)-7-amino-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium (6R-trans)-3-(acetoxymethyl)-7-amino-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate is a complex organic compound that belongs to the class of beta-lactam antibiotics. These compounds are known for their broad-spectrum antibacterial activity and are widely used in the treatment of various bacterial infections.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Sodium (6R-trans)-3-(acetoxymethyl)-7-amino-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate typically involves multiple steps, including the formation of the beta-lactam ring, introduction of the amino group, and acetoxymethylation. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired stereochemistry and yield.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors with stringent quality control measures. The process involves the use of high-purity reagents and advanced purification techniques to obtain the final product with high purity and potency.
化学反応の分析
Types of Reactions
Sodium (6R-trans)-3-(acetoxymethyl)-7-amino-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s activity.
Substitution: Substitution reactions can introduce new functional groups, enhancing its antibacterial properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, pH levels, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include various derivatives with modified antibacterial activity, which can be further studied for potential therapeutic applications.
科学的研究の応用
Sodium (6R-trans)-3-(acetoxymethyl)-7-amino-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate has numerous applications in scientific research, including:
Chemistry: Used as a model compound for studying beta-lactam chemistry and reaction mechanisms.
Biology: Investigated for its interactions with bacterial enzymes and resistance mechanisms.
Medicine: Explored for its potential in treating resistant bacterial infections and as a lead compound for developing new antibiotics.
Industry: Utilized in the production of pharmaceutical formulations and as a reference standard in quality control.
作用機序
The compound exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It targets the penicillin-binding proteins (PBPs) involved in the cross-linking of peptidoglycan chains, leading to cell lysis and death. The molecular pathways involved include the disruption of cell wall integrity and interference with bacterial growth and replication.
類似化合物との比較
Similar Compounds
Penicillin: Another beta-lactam antibiotic with a similar mechanism of action but different spectrum of activity.
Cephalosporins: A class of beta-lactam antibiotics with broader activity and resistance to beta-lactamases.
Carbapenems: Highly potent beta-lactam antibiotics with a wide range of activity against resistant bacteria.
Uniqueness
Sodium (6R-trans)-3-(acetoxymethyl)-7-amino-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate is unique due to its specific stereochemistry and functional groups, which contribute to its distinct antibacterial properties and potential for overcoming resistance mechanisms.
特性
CAS番号 |
27795-22-8 |
|---|---|
分子式 |
C10H11N2NaO5S |
分子量 |
294.26 g/mol |
IUPAC名 |
sodium;(6R,7R)-3-(acetyloxymethyl)-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C10H12N2O5S.Na/c1-4(13)17-2-5-3-18-9-6(11)8(14)12(9)7(5)10(15)16;/h6,9H,2-3,11H2,1H3,(H,15,16);/q;+1/p-1/t6-,9-;/m1./s1 |
InChIキー |
PVCIUMOLXPZFHR-SOWVLMPRSA-M |
異性体SMILES |
CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)N)SC1)C(=O)[O-].[Na+] |
正規SMILES |
CC(=O)OCC1=C(N2C(C(C2=O)N)SC1)C(=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



